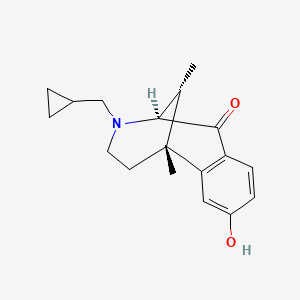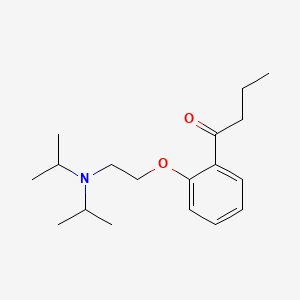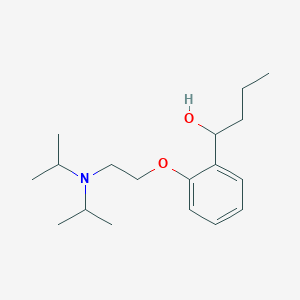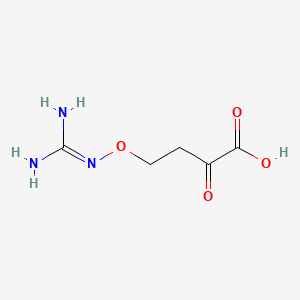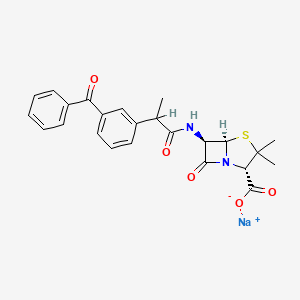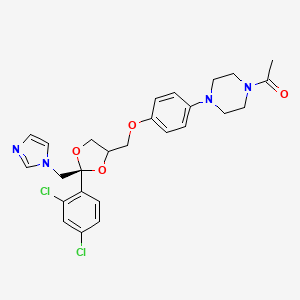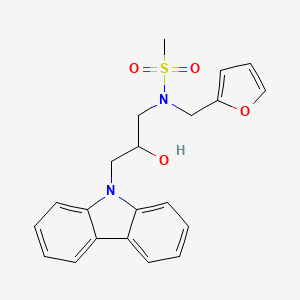
KL001
Overview
Description
KL001, also known as N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-furanylmethyl)-methanesulfonamide, is a small molecule that stabilizes cryptochrome proteins (CRY1 and CRY2). These proteins are integral to the regulation of circadian rhythms in both plants and animals. By preventing the ubiquitin-dependent degradation of CRY proteins, this compound effectively lengthens the circadian period .
Mechanism of Action
Target of Action
KL001, also known as “KL 001” or “N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide”, is a first-in-class cryptochrome (CRY) stabilizer . Cryptochromes are flavoproteins that are sensitive to blue light and are involved in the circadian rhythms of plants and animals . This compound specifically interacts with CRY1 and CRY2 .
Mode of Action
This compound prevents the ubiquitin-dependent degradation of CRY, resulting in the lengthening of the circadian period . This interaction between this compound and CRY proteins is specific, and it leads to changes in the degradation rate of nuclear CRY .
Biochemical Pathways
The activation of CRY1 by this compound inhibits melanogenesis through the CREB-dependent downregulation of MITF . This downregulation of MITF and the phosphorylation of CREB are mediated by the classical cAMP/PKA pathway . In addition, this compound reduces melanocyte dendrite elongation and melanosome transport .
Pharmacokinetics
The pharmacokinetics of this compound have been investigated in the context of neurological pharmaceuticals on the dynamics of circadian phase . .
Result of Action
The activation of CRY1 by this compound results in a reduction of melanin synthesis, as well as a reduction in melanocyte dendrite elongation and melanosome transport . This suggests that this compound has the potential to manage human pigmentary disorders . Moreover, this compound has been shown to reduce excessive and “relapse” alcohol drinking in mice .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of other drugs, such as anesthetics, can interact with this compound and influence its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KL001 involves multiple steps, starting with the preparation of the carbazole derivative. The key steps include:
Formation of the Carbazole Derivative: This involves the reaction of carbazole with appropriate reagents to introduce the hydroxypropyl group.
Furanylmethyl Substitution: The intermediate is then reacted with furanylmethyl chloride under basic conditions to introduce the furanylmethyl group.
Methanesulfonamide Formation: Finally, the intermediate is treated with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely involves optimization of the above steps to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
KL001 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and hydroxypropyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides and bases.
Oxidation Reactions: May involve oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different alkyl or aryl groups, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Scientific Research Applications
KL001 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the regulation of cryptochrome-dependent physiology.
Biology: Helps in understanding the molecular mechanisms underlying circadian rhythms.
Medicine: Potential therapeutic applications in the treatment of circadian rhythm disorders and metabolic diseases like diabetes. .
Industry: While its industrial applications are still being explored, this compound’s role in regulating biological clocks could lead to innovations in agriculture and biotechnology.
Comparison with Similar Compounds
KL001 is unique in its specific action on cryptochrome proteins. Similar compounds include:
Longdaysin: A casein kinase I (CKI) inhibitor that affects circadian rhythms by a different mechanism.
SR8278: A synthetic ligand for the nuclear receptors REV-ERB, which also influences circadian rhythms but through a different pathway.
This compound stands out due to its specificity for CRY proteins, making it a valuable tool for studying and potentially manipulating circadian rhythms .
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-28(25,26)22(15-17-7-6-12-27-17)13-16(24)14-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-12,16,24H,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAFDLPAPSSOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CO1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309928-48-1 | |
| Record name | 309928-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
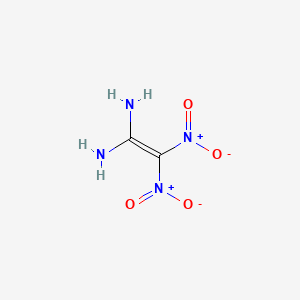
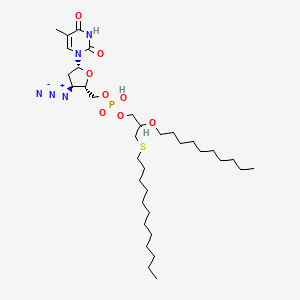
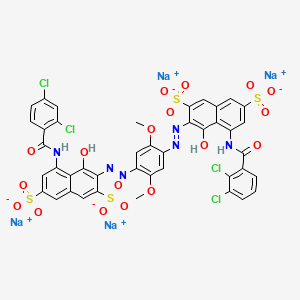
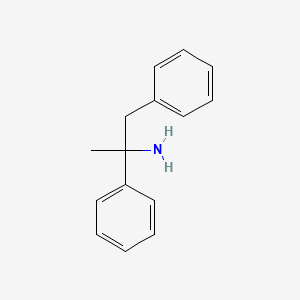
![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)

